molecular formula C10H9NO B159865 4-(3-Oxopropyl)benzonitrile CAS No. 136295-53-9

4-(3-Oxopropyl)benzonitrile

Cat. No. B159865
M. Wt: 159.18 g/mol
InChI Key: YOVRYTDTOZKFJP-UHFFFAOYSA-N
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Description

4-(3-Oxopropyl)benzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like 4-(3-Oxopropyl)benzonitrile, can be achieved through various methods . One such method involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .


Molecular Structure Analysis

The InChI code for 4-(3-Oxopropyl)benzonitrile is 1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

1. Application in High Voltage Lithium Ion Batteries

A study explored the use of a derivative, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries. This compound significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).

2. Corrosion Inhibition

Benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research involving derivatives like 4-(isopentylamino)-3-nitrobenzonitrile demonstrated excellent corrosion inhibition properties for mild steel in acid mediums (Chaouiki et al., 2018).

3. Treatment of Androgenetic Alopecia

A derivative, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed as a nonsteroidal androgen receptor antagonist for the treatment of androgenetic alopecia and sebum control. This compound was found to be potent, selective, and active in vivo (Li et al., 2008).

4. Synthesis of Hyperbranched Epoxide-Amine Adducts

A study demonstrated the synthesis of hyperbranched epoxide-amine adducts using a derivative, 4-(2,3-epoxypropyl-1-oxy)benzonitrile. This was achieved through a one-pot microwave-assisted reaction, forming oligomers with up to six repeating units (Theis et al., 2009).

5. Development of Selective Androgen Receptor Modulators

Research on 4-(pyrrolidin-1-yl)benzonitrile derivatives led to the discovery of a selective androgen receptor modulator (SARM) with potential applications in muscle and central nervous system anabolic effects, while having neutral effects on the prostate (Aikawa et al., 2017).

Safety And Hazards

The safety information for 4-(3-Oxopropyl)benzonitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-(3-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRYTDTOZKFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456850
Record name 4-(3-OXO-PROPYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Oxopropyl)benzonitrile

CAS RN

136295-53-9
Record name 4-(3-OXO-PROPYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MS Park, HJ Park, YJ An, JH Choi, G Cha… - Journal of Enzyme …, 2020 - Taylor & Francis
A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, 7a–c, 11a–h, and 16a–h has been synthesised and evaluated for their ALK5 inhibitory activity in an enzyme assay …
Number of citations: 6 www.tandfonline.com
RA Denny, AC Flick, J Coe, J Langille… - Journal of Medicinal …, 2017 - ACS Publications
Chemical probes are required for preclinical target validation to interrogate novel biological targets and pathways. Selective inhibitors of the CREB binding protein (CREBBP)/EP300 …
Number of citations: 37 pubs.acs.org
Y Gao, MJ van Haren, N Buijs, P Innocenti… - Journal of Medicinal …, 2021 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide (vitamin B3) to generate 1-methylnicotinamide (MNA). NNMT overexpression has been linked to a variety of …
Number of citations: 29 pubs.acs.org
MT Pirnot - 2014 - search.proquest.com
The discovery of activation modes within synthetic chemistry has enabled the development of a myriad of transformations. This thesis details the discovery of a new activation mode that …
Number of citations: 2 search.proquest.com
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
Y Zhang - 2020 - search.proquest.com
Abstract Development of efficient and sustainable synthetic technologies for molecular construction is the central goal in modern organic synthesis. In recent decades, organocatalysis …
Number of citations: 2 search.proquest.com
P Colbon - 2012 - Citeseer
As a result, many advances have been made, making the Heck reaction one of the most widely adopted methods for the construction of carbon-carbon bonds in modern organic …
Number of citations: 7 citeseerx.ist.psu.edu

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